6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one
Overview
Description
6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is a synthetic organic compound with the molecular formula C21H22O4 . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-3-phenoxy-4H-chromen-4-one with ethyl and propyl halides under basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
6-ethyl-7-methoxy-3-phenoxy-2-trifluoromethyl-chromen-4-one: This compound has similar structural features but differs in its methoxy and trifluoromethyl substitutions, which may result in different biological activities.
6-ethyl-4-phenyl-7-propoxy-2H-chromen-2-one: This compound has a phenyl group instead of a methyl group, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of ethyl, methyl, phenoxy, and propoxy groups, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
6-ethyl-2-methyl-3-phenoxy-7-propoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-11-23-18-13-19-17(12-15(18)5-2)20(22)21(14(3)24-19)25-16-9-7-6-8-10-16/h6-10,12-13H,4-5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNRPYYGBFGHHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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